[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester
Description
Properties
IUPAC Name |
benzyl N-[1-(2-chloroacetyl)pyrrolidin-3-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c1-17(13-7-8-18(10-13)14(19)9-16)15(20)21-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITIMGLCOKDDIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201130800 | |
| Record name | Carbamic acid, N-[1-(2-chloroacetyl)-3-pyrrolidinyl]-N-methyl-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201130800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353978-51-4 | |
| Record name | Carbamic acid, N-[1-(2-chloroacetyl)-3-pyrrolidinyl]-N-methyl-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353978-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-(2-chloroacetyl)-3-pyrrolidinyl]-N-methyl-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201130800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Chemical Structure and Properties
The compound [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester has the molecular formula C15H19ClN2O3 and a molecular weight of 310.77 g/mol . It is classified as a carbamate derivative, featuring a pyrrolidine ring with a chloroacetyl group and a benzyl ester moiety. Its structural complexity is rated at 372 , indicating significant molecular intricacy that may influence its biological activity.
Biological Activity
Preliminary studies suggest that compounds similar to [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester exhibit various biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The chloroacetyl group within the compound can form covalent bonds with nucleophilic residues in proteins. This interaction may lead to enzyme inhibition or modulation of receptor activity, resulting in diverse biological effects. The presence of the pyrrolidine ring and the benzyl ester moiety likely contributes to the compound's binding affinity and specificity towards biological targets.
Anticancer Activity
Research has indicated that similar pyrrolidine derivatives possess anticancer properties. For instance, derivatives have shown cytotoxicity against various cancer cell lines, including FaDu hypopharyngeal tumor cells, suggesting potential applications in cancer therapy . The unique structural features of these compounds may enhance their interaction with protein binding sites, promoting apoptosis in cancer cells.
Cholinesterase Inhibition
Compounds related to [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester have been explored for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This inhibition is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease, where cholinergic dysfunction is prevalent . The dual inhibition mechanism could provide therapeutic benefits by enhancing cholinergic signaling in the brain.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester | C15H19ClN2O3 | Stereoisomer with ethyl substitution |
| [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester | C14H20N2O | Hydroxyethyl substitution instead of chloroacetyl |
| Carbamic acid, N-[[1-(2-chloroacetyl)-3-pyrrolidinyl]methyl]-N-cyclopropyl-, phenylmethyl ester | C16H20ClN2O2 | Cyclopropyl substitution providing different steric effects |
Case Studies
Several case studies have highlighted the biological potential of compounds similar to [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester :
- Cytotoxicity Studies : A study demonstrated that a pyrrolidine derivative exhibited enhanced cytotoxicity against specific cancer cell lines compared to standard chemotherapeutics, indicating its potential as an anticancer agent.
- Neuroprotective Effects : Research on similar compounds showed promising results in protecting neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases.
Comparison with Similar Compounds
Structural and Physicochemical Differences
The table below summarizes critical variations among selected analogs:
Key Observations :
- Chloro-acetyl vs. Amino-acetyl: The chloro-acetyl group enhances electrophilicity, making these compounds reactive intermediates for nucleophilic substitutions. In contrast, amino-acetyl derivatives (e.g., CAS 1353944-41-8) may serve as precursors for prodrugs or less reactive scaffolds .
- Ethyl and methyl groups offer a balance between reactivity and metabolic stability .
- Ester Moieties : Benzyl esters are common in prodrug designs for masking polar groups, while tert-butyl esters (e.g., C12H21ClN2O3) enhance solubility in organic solvents .
Functional and Application Differences
- Enzyme Inhibition: Piperidine/pyrrolidine derivatives with chloro-acetyl groups are frequently used in autotaxin (ATX) inhibitor synthesis. For example, Merck Patent GmbH highlights compounds like 4-{[1-(1H-Benzotriazole-5-carbonyl)-pyrrolidin-3-yl]-amino}-piperidine-1-carboxylic acid 4-trifluoromethyl-benzyl ester as ATX inhibitors, suggesting analogous roles for chloro-acetyl variants .
- Stereochemical Influence : Chiral analogs like [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS 1354008-65-3) may exhibit enantiomer-specific biological activities, a critical factor in drug design .
- Discontinued Derivatives : Compounds such as [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester (Ref: 10-F083208) were discontinued, possibly due to synthetic challenges or instability .
Research and Industrial Relevance
- Pharmaceutical Intermediates : These compounds are pivotal in synthesizing kinase inhibitors, protease inhibitors, and GPCR modulators. The chloro-acetyl group’s reactivity allows for facile conjugation with nucleophilic residues in target proteins .
- Structure-Activity Relationship (SAR) : Modifications at the pyrrolidine 3-position (e.g., methyl vs. ethyl carbamate) significantly alter binding affinities. For instance, ethyl groups may enhance hydrophobic interactions in enzyme active sites .
- Regulatory and Safety Data: Limited toxicity data are available for these analogs, though ISO certifications (e.g., Parchem Chemicals’ listings) suggest compliance with industrial safety standards .
Q & A
Basic: What are the key synthetic routes and optimal conditions for synthesizing [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester?
The synthesis involves multi-step organic reactions:
Pyrrolidine Ring Functionalization : Start with a chiral pyrrolidine derivative (e.g., (S)-pyrrolidin-3-yl-methyl-carbamate). React with 2-chloroacetyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl byproducts. Maintain temperatures between 0–5°C to minimize side reactions .
Benzyl Ester Formation : Protect the carbamic acid group using benzyl chloroformate. Optimize pH (8–9) with sodium bicarbonate to ensure efficient coupling .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization (typically 60–75%) depends on strict moisture control and inert atmospheres .
Advanced: How does stereochemistry at the pyrrolidine ring influence the compound’s reactivity and bioactivity?
The (S)-configuration at the pyrrolidine nitrogen dictates spatial orientation of the chloro-acetyl group, affecting:
- Reactivity : Steric hindrance may slow nucleophilic substitution at the chloro-acetyl moiety compared to the (R)-isomer. Kinetic studies using HPLC can quantify reaction rates .
- Bioactivity : Enantiomers show differential binding to enzymes like acetylcholinesterase. Use chiral chromatography (e.g., Chiralpak IA) to separate stereoisomers and compare IC₅₀ values in inhibition assays .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what are diagnostic spectral markers?
- ¹H/¹³C NMR : Key signals include:
- Pyrrolidine ring protons: δ 2.8–3.5 ppm (multiplet, integrating for 4H).
- Chloro-acetyl carbonyl: δ 170–172 ppm (¹³C).
- Benzyl ester aromatic protons: δ 7.2–7.4 ppm (multiplet, 5H) .
- Mass Spectrometry (HRMS) : Expect [M+H]⁺ at m/z 310.77 (C₁₅H₁₉ClN₂O₃) with fragment ions at m/z 167 (benzyl ester cleavage) and m/z 122 (pyrrolidine-chloroacetyl moiety) .
Advanced: How can researchers resolve contradictions in biological activity data between structurally similar carbamates?
- Comparative SAR Studies : Systematically replace the chloro-acetyl group with hydroxyethyl or cyclopropyl moieties (see ’s comparison table) and assay against target proteins (e.g., kinases).
- Computational Docking : Use Schrödinger Maestro to model interactions between the chloro-acetyl group and enzyme active sites. Validate with mutagenesis studies .
- Meta-Analysis : Aggregate data from multiple assays (e.g., SPR, ITC) to identify outliers caused by solvent effects or assay conditions .
Basic: What are common side reactions during synthesis, and how are they mitigated?
- Chloro-Acetyl Hydrolysis : Competing hydrolysis in aqueous conditions forms 2-hydroxyacetyl byproducts. Use anhydrous solvents and molecular sieves .
- Ester Transposition : Benzyl ester migration to the pyrrolidine nitrogen can occur at high temperatures (>40°C). Optimize reaction time (≤4 hours) and monitor via TLC .
- Racemization : Protect chiral centers by avoiding strong acids/bases. Use low-temperature (-20°C) conditions during acylation steps .
Advanced: What is the role of the chloro-acetyl group in nucleophilic substitution reactions, and how can it be leveraged for derivatization?
- Mechanism : The electron-withdrawing chlorine enhances electrophilicity at the carbonyl carbon, enabling SN2 reactions with amines/thiols. Monitor reaction progress via ¹H NMR (disappearance of δ 4.2 ppm, chloro-acetyl CH₂) .
- Applications :
- Peptide Conjugation : React with cysteine residues under mild alkaline conditions (pH 8.5) to form stable thioether linkages .
- Prodrug Design : Replace chlorine with methoxy groups via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to modulate solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
